molecular formula C13H9FO2 B1298694 2'-Fluorobiphenyl-4-carboxylic acid CAS No. 365-12-8

2'-Fluorobiphenyl-4-carboxylic acid

Cat. No. B1298694
CAS RN: 365-12-8
M. Wt: 216.21 g/mol
InChI Key: SLKZDWAZOKIEEU-UHFFFAOYSA-N
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Description

2’-Fluorobiphenyl-4-carboxylic acid is a chemical compound with the linear formula FC6H3(C6H5)CO2H . It has a molecular weight of 216.21 .


Molecular Structure Analysis

The molecular structure of 2’-Fluorobiphenyl-4-carboxylic acid consists of two benzene rings linked together with a fluorine atom attached to one ring and a carboxylic acid group attached to the other .


Physical And Chemical Properties Analysis

2’-Fluorobiphenyl-4-carboxylic acid is a solid compound . Its melting point is between 223-227 °C . The compound’s molecular weight is 216.21 .

Scientific Research Applications

Organic Synthesis

2’-Fluorobiphenyl-4-carboxylic acid: is a valuable compound in organic synthesis. It serves as a building block for various organic molecules due to its stable biphenyl structure and reactive carboxylic acid group. The fluorine atom on the biphenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups .

Medicinal Chemistry

In medicinal chemistry, 2’-Fluorobiphenyl-4-carboxylic acid is used as an intermediate in the synthesis of pharmaceuticals. Its biphenyl structure is common in drug molecules, contributing to the binding affinity and specificity towards biological targets. The compound’s carboxylic acid moiety can be modified to produce prodrugs or active pharmaceutical ingredients .

Nanotechnology

This compound finds applications in nanotechnology, particularly in the modification of surfaces. The carboxylic acid group can be used to attach various molecules to the surfaces of nanoparticles, altering their properties for targeted delivery in medical applications or creating functionalized surfaces for sensors .

Polymer Research

2’-Fluorobiphenyl-4-carboxylic acid: is also relevant in polymer research. It can be incorporated into polymers to enhance their thermal stability and mechanical properties. The fluorinated biphenyl structure imparts rigidity and resistance to solvents, making it suitable for high-performance materials .

Biochemistry

In biochemistry, the compound is utilized in the study of enzyme-catalyzed reactions involving carboxylic acids. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of action or to screen for potential drug candidates .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

4-(2-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKZDWAZOKIEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351950
Record name 2'-fluorobiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluorobiphenyl-4-carboxylic acid

CAS RN

365-12-8
Record name 2'-fluorobiphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-biphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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